
Methyl 4-fluoro-2-hydroxybenzoate
Overview
Description
Methyl 4-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-2-hydroxybenzoate can be synthesized through the esterification of 4-fluoro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out at elevated temperatures (around 90°C) for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoro-2-hydroxybenzoic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Ester Hydrolysis: 4-fluoro-2-hydroxybenzoic acid and methanol.
Oxidation and Reduction: Quinones and hydroquinones.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have demonstrated that derivatives of methyl 4-fluoro-2-hydroxybenzoate exhibit antiviral properties, particularly against strains of the influenza virus. For instance, a related compound synthesized from methyl 4-fluoro-3-hydroxybenzoate showed moderate inhibitory activity against H1N1 and H3N2 strains of the influenza virus, with IC₅₀ values indicating promising therapeutic potential . In vivo studies indicated that administration of this compound significantly increased survival rates in infected mice, suggesting it may serve as a lead for further antiviral drug development.
Anti-inflammatory Properties
this compound has also been investigated for its ability to inhibit cytosolic phospholipase A2α, an enzyme involved in inflammatory processes. This inhibition could provide a basis for developing anti-inflammatory agents that target pathways associated with chronic inflammation .
Synthetic Organic Chemistry
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. For example, it is utilized in the preparation of more complex molecules like 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester, which has potential applications in drug development . The ability to modify the hydroxyl and fluorine groups allows for the fine-tuning of biological activity and selectivity.
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-hydroxybenzoate
- Methyl 5-ethyl-2-hydroxybenzoate
- Methyl 4-(benzyloxy)-2-hydroxybenzoate
Uniqueness
Methyl 4-fluoro-2-hydroxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes. Additionally, the compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Biological Activity
Methyl 4-fluoro-2-hydroxybenzoate, a derivative of salicylic acid, has garnered attention in recent years due to its potential biological activities. This article reviews the known biological effects, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
This compound features a hydroxyl group and a fluorine atom on the benzene ring, contributing to its unique chemical reactivity and biological activity. The presence of these functional groups can significantly influence its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C8H8FNO3 |
Molecular Weight | 185.15 g/mol |
Functional Groups | Hydroxyl (-OH), Fluoro (-F) |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom may enhance the compound's binding affinity, making it a useful scaffold in drug design.
Biological Activities
- Antiviral Activity
-
Anti-inflammatory Properties
- The structural characteristics of this compound suggest it may possess anti-inflammatory effects, akin to other salicylic acid derivatives. These properties are essential for developing treatments for inflammatory diseases.
- Toxicological Studies
Antiviral Efficacy
A study evaluating the antiviral potential of a related compound demonstrated significant protective effects in mice infected with influenza A virus. The compound administered at a dosage of 80 mg/kg/day resulted in a survival rate of 60% among treated mice compared to control groups .
Compound | Dosage (mg/kg/day) | % Survivors | Mean Survival Time (days) |
---|---|---|---|
This compound | 80 | 60 (6/10) | 11.3 |
Ribavirin | 100 | 100 (10/10) | 14.0 |
In Vivo Studies
In vivo studies have shown that this compound can modulate immune responses and enhance survival rates in viral infections, indicating its potential as a therapeutic agent in infectious diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-fluoro-2-hydroxybenzoate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of 4-fluoro-2-hydroxybenzoic acid using methanol and sulfuric acid as a catalyst. A reported method achieved 87% yield under reflux conditions (80°C for 12 hours) . Key variables affecting yield include:
- Catalyst concentration : Excess H₂SO₄ may increase esterification efficiency but risks side reactions.
- Reaction time : Prolonged heating beyond 12 hours may degrade the product.
- Temperature control : Lower temperatures (<70°C) reduce reaction rate, while higher temperatures (>90°C) promote decomposition. Methodological recommendations include using Design of Experiments (DoE) to optimize these parameters.
Q. How can researchers verify the purity and structural integrity of this compound?
Purity assessment requires a combination of analytical techniques:
- Chromatography : HPLC or GC (as used for structurally similar esters in and ) to quantify impurities .
- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the hydroxyl (-OH), fluoro (-F), and ester (-COOCH₃) groups.
- Mass spectrometry (MS) : High-resolution MS to validate the molecular ion peak (m/z ≈ 170.1 for C₈H₇FO₃). notes commercial batches with ≥98% purity, verified via GC .
Advanced Research Questions
Q. What are the challenges in analyzing degradation products of this compound under varying pH and temperature conditions?
Hydrolytic degradation studies reveal two primary pathways:
- Acidic conditions : Cleavage of the ester group to form 4-fluoro-2-hydroxybenzoic acid.
- Alkaline conditions : Saponification yielding the sodium salt of the acid. Advanced methods like LC-MS/MS are critical for identifying trace degradation products. ’s stability assessment of analogous compounds (e.g., 2-hydroxy-4-methoxybenzophenone) suggests conducting accelerated stability studies (40°C/75% RH) to model long-term degradation .
Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?
Structural modifications (e.g., halogen substitution, ester group replacement) can be explored using:
- DFT calculations : To predict electronic effects of fluorine on aromatic ring reactivity.
- Molecular docking : For evaluating interactions with biological targets (e.g., enzymes in ’s agrochemical studies) . demonstrates the utility of derivatives like Methyl 4-fluoro-2-(pyrrolopyridinyloxy)benzoate in pharmacological contexts, highlighting the role of fluorine in improving metabolic stability .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. Recommendations include:
- Reference standardization : Using deuterated solvents (e.g., DMSO-d₆ for OH group observation).
- Cross-validation : Comparing data with crystallographic studies (e.g., ’s X-ray structure of Methyl 4-benzyloxy-2-hydroxybenzoate) to confirm bond lengths and angles .
- Collaborative reproducibility : Replicating synthesis and analysis protocols from independent sources (e.g., vs. 8) .
Q. Methodological Guidance
Q. What strategies are effective for scaling up this compound synthesis without compromising yield?
Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:
- Continuous flow reactors : To maintain precise temperature control.
- In-line monitoring : FTIR or Raman spectroscopy for real-time reaction tracking. ’s catalog notes commercial availability of multi-gram quantities, suggesting industrial scalability via optimized batch processes .
Q. How can researchers utilize this compound as a precursor in heterocyclic chemistry?
The hydroxyl and ester groups enable derivatization into:
- Coumarin analogs : Via Pechmann condensation with β-ketoesters.
- Amide-linked pharmacophores : As seen in ’s agrochemical scaffolds . Synthetic protocols should prioritize protecting-group strategies (e.g., silylation of -OH) to prevent side reactions.
Q. Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?
- Multivariate analysis : PCA or PLS regression to correlate substituent effects with bioactivity.
- QSAR modeling : Using descriptors like logP, molar refractivity, and Hammett constants. ’s emphasis on trifluoromethylpyridinyl derivatives underscores the importance of halogenated motifs in SAR studies .
Properties
IUPAC Name |
methyl 4-fluoro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWUDDDJTIZBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379544 | |
Record name | methyl 4-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392-04-1 | |
Record name | Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=392-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-fluoro-2-hydroxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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